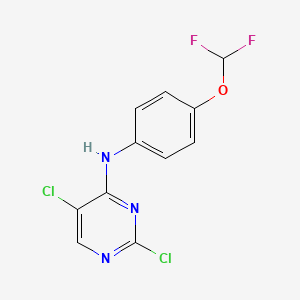
2,5-dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyrimidine and 4-(difluoromethoxy)aniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to around 60°C and stirred for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield various aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
2,5-Dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
- 2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine
Uniqueness
What sets 2,5-dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine apart is the presence of the difluoromethoxy group, which can enhance its biological activity and selectivity. This structural feature may contribute to its unique binding properties and efficacy in various applications .
Propiedades
Fórmula molecular |
C11H7Cl2F2N3O |
|---|---|
Peso molecular |
306.09 g/mol |
Nombre IUPAC |
2,5-dichloro-N-[4-(difluoromethoxy)phenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H7Cl2F2N3O/c12-8-5-16-10(13)18-9(8)17-6-1-3-7(4-2-6)19-11(14)15/h1-5,11H,(H,16,17,18) |
Clave InChI |
JODLQIQGWDOMSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC=C2Cl)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13882411.png)
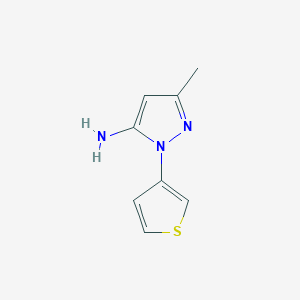
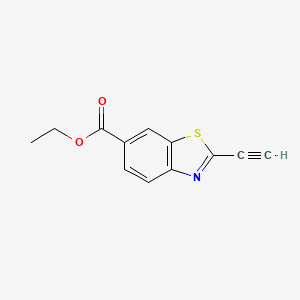
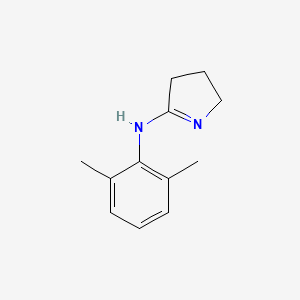

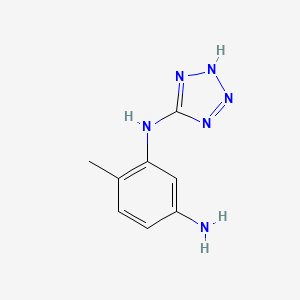

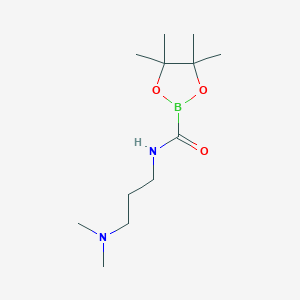

![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)

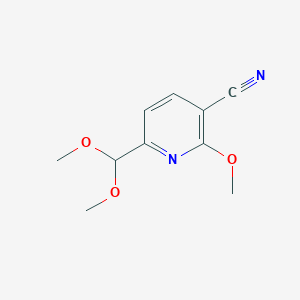
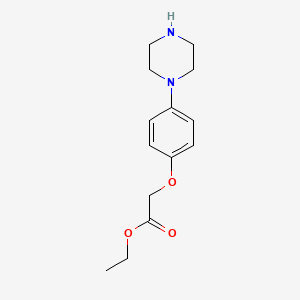
![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)
